Product packaging for 6-(Methylamino)pyrimidin-4-ol(Cat. No.:CAS No. 1122-67-4)

6-(Methylamino)pyrimidin-4-ol

Cat. No.: B072173
CAS No.: 1122-67-4
M. Wt: 125.13 g/mol
InChI Key: OMVCZENBLPMWSA-UHFFFAOYSA-N
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Description

6-(Methylamino)pyrimidin-4-ol is a versatile pyrimidine derivative of significant interest in medicinal chemistry and drug discovery research. This compound serves as a valuable synthetic intermediate and a core scaffold for the development of kinase inhibitors. Its structure, featuring both a methylamino group and a hydroxyl group on the pyrimidine ring, allows for specific hydrogen bonding interactions, making it a key building block for targeting the ATP-binding sites of various protein kinases. Researchers utilize this compound in the design and synthesis of novel small molecules for probing signaling pathways involved in oncology, immunology, and inflammatory diseases. Its potential mechanism of action, when incorporated into larger molecular architectures, often involves the modulation of kinase activity, leading to the interruption of aberrant cellular proliferation and survival signals. This high-purity compound is intended for use in high-throughput screening, structure-activity relationship (SAR) studies, and as a precursor for further chemical functionalization to explore novel biological space and develop potential therapeutic agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H7N3O B072173 6-(Methylamino)pyrimidin-4-ol CAS No. 1122-67-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(methylamino)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O/c1-6-4-2-5(9)8-3-7-4/h2-3H,1H3,(H2,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMVCZENBLPMWSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=O)NC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20309320
Record name 6-(methylamino)pyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20309320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1122-67-4
Record name 1122-67-4
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211734
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-(methylamino)pyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20309320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 6 Methylamino Pyrimidin 4 Ol and Its Analogs

Established Synthetic Routes to the Pyrimidin-4-ol Core

The construction of the foundational pyrimidin-4-ol ring system can be achieved through several reliable methods. A common and economical approach involves the cyclization of a chalcone (B49325) with guanidine (B92328) hydrochloride in the presence of a base like sodium hydroxide. nih.gov This method provides a straightforward route to tri-substituted pyrimidine (B1678525) derivatives. nih.gov

Another widely used strategy is the condensation of moieties with the necessary substituents to form the heterocycle. nih.gov For instance, the reaction of 3-arylmethylidenefuran-2(3H)-ones with N,N-binucleophilic reagents such as guanidine can lead to the formation of the pyrimidine ring. mdpi.com The specific reaction conditions, such as the use of sodium ethoxide in ethanol, can be optimized to improve yields. mdpi.com

Furthermore, multicomponent reactions offer an efficient pathway to highly substituted pyrimidin-4-ol derivatives. A notable example is the three-component reaction of lithiated alkoxyallenes, nitriles, and carboxylic acids. chim.it This method is flexible and allows for the introduction of a variety of substituents onto the pyrimidine core. chim.it The synthesis of the pyrimidine core can also be achieved through the reaction of diketones or β-ketoesters with appropriate starting materials. researchgate.net

Introduction of the 6-Methylamino Moiety: Regioselective Functionalization

The introduction of the methylamino group at the C6 position of the pyrimidin-4-ol ring requires precise control of regioselectivity. One common strategy involves the nucleophilic aromatic substitution (SNAr) of a suitable precursor, such as a 6-chloropyrimidine derivative. wuxiapptec.com The regioselectivity of SNAr reactions on dichloropyrimidines can be highly sensitive to the substituents already present on the ring. wuxiapptec.com For example, the presence of an electron-donating group at the C6 position can direct substitution to the C2 position. wuxiapptec.com

The selective functionalization of pyrimidines can also be achieved through metalation reactions. The use of hindered magnesium and zinc-amide bases in combination with BF3·OEt2 can lead to selective C2 metalation. thieme-connect.com However, other bases like LDA or LiTMP tend to favor metalation at the C4/C6 positions. thieme-connect.com

A study on the reaction of 4-chloro-N-(2-(trifluoromethyl)phenyl)thieno[3,2-d]pyrimidine with various amines demonstrated that nucleophilic aromatic substitution can be effectively carried out in a greener solvent like PEG400. nih.gov This approach offers good yields and avoids the use of volatile organic solvents. nih.gov

Advanced Synthetic Strategies for Complex 6-(Methylamino)pyrimidin-4-ol Derivatives

The synthesis of more complex analogs of this compound often necessitates the use of advanced synthetic methodologies. These strategies enable the introduction of a wider range of functional groups and the construction of intricate molecular architectures.

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds on the pyrimidine scaffold. nih.govresearchgate.net These reactions are widely used in the synthesis of pharmaceuticals, natural products, and organic materials. acs.org

Suzuki-Miyaura Coupling: This reaction is frequently employed to create biaryl compounds by coupling an aryl halide with an arylboronic acid derivative. researchgate.net It has been successfully applied to the modification of halogenated purine (B94841) and pyrimidine nucleosides. nih.gov

Buchwald-Hartwig Amination: This method is crucial for the formation of C-N bonds and is extensively used for the synthesis of arylated amines. acs.org It has been utilized to introduce various anilines at the C2 position of a pyrimidine core. nih.gov

Sonogashira Coupling: This reaction facilitates the coupling of a terminal alkyne with an aryl or alkenyl halide, providing a route to alkynyl-substituted pyrimidines. researchgate.net

Recent advancements have introduced pyridyl pyrimidylsulfones as effective pyridyl nucleophiles in palladium-catalyzed cross-coupling reactions with (hetero)aryl bromides. acs.org This method allows for late-stage functionalization and overcomes some limitations of using pyridylboron reagents. acs.org

Nucleophilic Aromatic Substitution (SNAr) Approaches

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing pyrimidine rings. masterorganicchemistry.com The reaction involves the attack of a nucleophile on an electron-poor aromatic ring, leading to the displacement of a leaving group. masterorganicchemistry.com The rate and regioselectivity of SNAr are significantly influenced by the nature and position of electron-withdrawing groups on the pyrimidine ring. wuxiapptec.commasterorganicchemistry.com

For instance, the reaction of 2,4-dichloropyrimidines with nucleophiles typically results in selective substitution at the C4 position. wuxiapptec.com However, the presence of strong electron-donating or electron-withdrawing groups at other positions can alter this selectivity. wuxiapptec.com A greener approach for SNAr reactions on nitrogen-containing fused heterocycles utilizes polyethylene (B3416737) glycol (PEG400) as a reaction medium, offering good to excellent yields with various amines. nih.gov This method has been successfully applied to 4-chlorofuro- and thieno[3,2-d]pyrimidines. nih.gov

Reactant 1Reactant 2ProductYield (%)Reference
4-chlorothieno[3,2-d]pyrimidine2-trifluoromethylanilineN-(2-(Trifluoromethyl)phenyl)thieno[3,2-d]pyrimidin-4-amine71 nih.gov
4-chlorothieno[3,2-d]pyrimidine4-methoxyanilineN-(4-Methoxyphenyl)thieno[3,2-d]pyrimidin-4-amine88 nih.gov
2,4,5-trichloropyrimidinepyrrolidine2,5-dichloro-4-(pyrrolidin-1-yl)pyrimidine- rsc.org

Heterocyclization and Ring Closure Methods

The construction of the pyrimidine ring itself through heterocyclization is a key strategy. This can involve the reaction of binucleophiles like guanidine with α,β-unsaturated carbonyl compounds. mdpi.com For example, 3-arylmethylidenefuran-2(3H)-ones react with guanidine carbonate to form fused pyrimidine systems. mdpi.com The nature of the substituent on the furanone ring can influence the reaction pathway. mdpi.com

Another approach involves the cyclization of appropriately substituted precursors. For instance, a novel pyrimidine nucleoside synthesis was developed through the stepwise cyclization of 5-(aminomethylene)-1,3-dioxane-4,6-dione derivatives with isocyanates. acs.org Multicomponent reactions also provide efficient routes to fused pyrimidine systems. bohrium.comacs.org

Optimization of Synthetic Pathways: Efficiency and Scale-Up Considerations

Optimizing synthetic routes is crucial for both laboratory-scale research and industrial-scale production. Key considerations include reaction time, yield, cost of starting materials, and environmental impact.

Conventional methods for pyrimidine synthesis can suffer from long reaction times and variable yields. nih.gov To address this, more efficient techniques such as ultrasound-assisted cyclization and microwave-assisted synthesis have been developed. nih.govaip.org These methods can significantly reduce reaction times and energy consumption. nih.gov

The choice of catalyst and reaction conditions plays a vital role in optimization. For example, in some pyrimidine syntheses, the addition of a catalyst like H2SO4 has been shown to increase product yield. nih.gov The use of greener solvents, such as polyethylene glycol (PEG), can also improve the environmental profile of a synthesis. nih.gov

For large-scale production, factors like the ease of product purification and the potential for one-pot reactions are important. nih.gov The development of synthetic schemes with simple work-ups and broad substrate scope is highly desirable. nih.gov

Optimization StrategyBenefitReference
Ultrasound-assisted cyclizationReduced reaction time nih.gov
Microwave-assisted synthesisReduced energy consumption and reaction times aip.org
Use of green solvents (e.g., PEG)Improved environmental profile nih.gov
One-pot reactionsIncreased efficiency, reduced waste nih.gov

Chemical Reactivity and Derivatization of 6 Methylamino Pyrimidin 4 Ol

Functional Group Transformations at the Pyrimidin-4-ol Moiety

The pyrimidin-4-ol moiety of 6-(methylamino)pyrimidin-4-ol exhibits tautomerism, existing in equilibrium with its 6-(methylamino)pyrimidin-4(3H)-one form. sigmaaldrich.comthieme-connect.de This duality influences its reactivity, allowing for transformations at both the oxygen and nitrogen atoms of the pyrimidine (B1678525) ring.

The hydroxyl group can undergo O-alkylation reactions. For instance, the sodium salts of related 2-amino-substituted pyrimidin-4-ols have been used to synthesize O-substituted products. researchgate.net This suggests that deprotonation of the hydroxyl group enhances its nucleophilicity, facilitating reaction with alkyl halides or other electrophilic alkylating agents.

Furthermore, the hydroxyl group can be converted into a more reactive leaving group, such as a chloro group, to facilitate nucleophilic substitution reactions. Treatment with reagents like phosphorus oxychloride (POCl3) can transform the pyrimidin-4-ol into a 4-chloropyrimidine (B154816) derivative. google.com This chloro-substituted intermediate is then susceptible to displacement by various nucleophiles, including amines, to introduce a range of functional groups at the 4-position. For example, 4-chloro-6-methyl-2-(substituted)-pyrimidines have been reacted with amines to generate diverse libraries of pyrimidine derivatives. google.com

Modifications at the 6-Methylamino Side Chain

The 6-methylamino side chain provides another site for chemical modification. The secondary amine is nucleophilic and can participate in various reactions.

N-Alkylation and N-Arylation: The nitrogen atom of the methylamino group can be further alkylated or arylated. However, the reactivity can be influenced by the electronic nature of the pyrimidine ring and other substituents.

Acylation: The methylamino group can be acylated using acyl chlorides or anhydrides to form the corresponding amides. This transformation can be useful for modulating the electronic properties and biological activity of the molecule.

Formation of Ureas and Thioureas: Reaction with isocyanates or isothiocyanates can lead to the formation of urea (B33335) or thiourea (B124793) derivatives, respectively. These functional groups are often incorporated into drug candidates to enhance binding interactions with biological targets.

Substitutions on the Pyrimidine Ring System

The pyrimidine ring in this compound is an electron-deficient system, which influences its susceptibility to nucleophilic and electrophilic attack.

Nucleophilic Aromatic Substitution (NAS): While the electron-rich nature of the substituents makes direct nucleophilic attack on the ring less favorable, the introduction of a leaving group at positions 2 or 4, as discussed in section 3.1, dramatically enhances the ring's reactivity towards nucleophiles. mdpi.com For example, a chloro group at the 4-position can be readily displaced by a variety of nucleophiles, including amines, alkoxides, and thiolates. google.comlookchem.com

Formation of Fused Heterocyclic Systems Incorporating the this compound Core

The inherent reactivity of the this compound scaffold allows for its use in the construction of more complex, fused heterocyclic systems. These annulated structures are of significant interest in medicinal chemistry due to their rigid frameworks and potential for diverse biological activities.

One common strategy involves the introduction of a second reactive group onto the pyrimidine ring, which can then undergo an intramolecular cyclization reaction. For instance, a substituent introduced at the C-5 position bearing a suitable functional group can react with either the 4-hydroxyl or the 6-methylamino group to form a new ring.

Several synthetic methodologies are employed for the synthesis of fused pyrimidines, including:

Condensation Reactions: Reactions involving the condensation of a 1,3-dicarbonyl compound with a urea or thiourea derivative are fundamental to pyrimidine synthesis and can be adapted to form fused systems. scialert.net

Multicomponent Reactions (MCRs): MCRs, such as the Biginelli reaction, provide an efficient means to construct complex pyrimidine-containing molecules, including fused derivatives, in a single step. nih.gov

Intramolecular Cyclization: As mentioned, the introduction of appropriate functional groups allows for intramolecular cyclization, leading to the formation of bicyclic and polycyclic systems. For example, dihydropyrimido[4,5-d]pyrimidines have been synthesized through a one-pot, three-component condensation. scialert.net

The use of microwave irradiation has been shown to accelerate these reactions, often leading to higher yields and shorter reaction times for the synthesis of fused pyrimidines. nih.govmdpi.com

Medicinal Chemistry and Pharmacological Applications of 6 Methylamino Pyrimidin 4 Ol Derivatives

6-(Methylamino)pyrimidin-4-ol as a Key Pharmacophore in Drug Discovery

The this compound moiety serves as a key pharmacophore in modern drug discovery due to its unique structural and electronic properties. A pharmacophore is defined as the essential arrangement of functional groups in a molecule that is necessary for its biological activity. The this compound scaffold possesses a distinct pattern of hydrogen bond donors and acceptors, which are critical for molecular recognition and binding to biological targets such as protein kinases. focusbiomolecules.comacs.org

The pyrimidin-4-ol tautomer is favored and features a nitrogen atom at position 1, a carbonyl group at position 4, and a methylamino group at position 6. This arrangement allows the scaffold to engage in multiple hydrogen bonding interactions with the amino acid residues in the active site of a target protein. For instance, the pyrimidine (B1678525) ring nitrogen can act as a hydrogen bond acceptor, while the exocyclic methylamino group and the ring nitrogen at position 3 can act as hydrogen bond donors. This ability to form specific, directional interactions is a cornerstone of its utility in designing potent and selective inhibitors. focusbiomolecules.com

Furthermore, the pyrimidine ring is a bioisostere for other aromatic systems like phenyl rings, often leading to improved physicochemical and pharmacokinetic properties in drug candidates. nih.gov The scaffold's synthetic tractability allows for systematic modifications at various positions, enabling chemists to fine-tune the potency, selectivity, and drug-like properties of the resulting derivatives. This versatility has established the this compound core as a privileged structure in the development of targeted therapies.

Therapeutic Area Exploration and Drug Design Paradigms

The strategic application of the this compound pharmacophore has led to the development of novel therapeutic agents across different disease areas, most notably in oncology and infectious diseases.

The dysregulation of cellular signaling pathways, particularly those controlled by protein kinases, is a hallmark of cancer. The this compound scaffold has proven to be an excellent starting point for the design of inhibitors targeting these key oncogenic drivers.

METTL3 Inhibition: The N6-methyladenosine (m6A) modification of RNA is a critical regulator of gene expression, and its deposition is catalyzed by the METTL3-METTL14 "writer" complex. chemrxiv.orggoogle.com METTL3, the catalytic subunit, has been identified as a promising therapeutic target in various cancers, including acute myeloid leukemia (AML). google.com

Recent drug discovery efforts have identified potent and selective METTL3 inhibitors based on the this compound scaffold. Through a structure-based design approach, researchers developed a series of 1,4,9-triazaspiro[5.5]undecan-2-one derivatives. One of the lead compounds from this research incorporated the 6-(methylamino)pyrimidin-4-yl moiety, demonstrating the scaffold's effectiveness in targeting the S-adenosyl methionine (SAM) binding pocket of METTL3. chemrxiv.org Compound UZH2 emerged from this work as a highly potent METTL3 inhibitor with an IC₅₀ of 5 nM. nih.gov

Table 1: METTL3 Inhibitory Activity of this compound Derivatives
CompoundStructureMETTL3 IC₅₀ (nM)Cellular GI₅₀ (µM, MOLM-13 cells)
Compound 44-(((6-((4,4-Dimethylpiperidin-1-yl)methyl)pyridin-3-yl)amino)methyl)-1-(6-(methylamino)pyrimidin-4-yl)piperidin-4-ol5800Not Reported
UZH24-[4-[(4,4-Dimethylpiperidin-1-yl)methyl]-2,5-difluorophenyl]-9-[6-(methylamino)pyrimidin-4-yl]-1,4,9-triazasprio[5.5]undecane-2-one512

GSK-3β Inhibition: Glycogen (B147801) synthase kinase-3β (GSK-3β) is a serine/threonine kinase implicated in numerous cellular processes, and its aberrant activity is linked to diseases such as Alzheimer's disease, bipolar disorder, and cancer. nih.gov The pyrimidine core is a recognized scaffold for developing GSK-3β inhibitors. For example, a series of 6-amino-4-(pyrimidin-4-yl)pyridones were developed as potent and selective GSK-3β inhibitors with good central nervous system exposure. While these are not direct derivatives of this compound, the research underscores the importance of the pyrimidine ring in interacting with the ATP-binding site of GSK-3β, particularly with key residues like Val135 in the hinge region. The design principles from these related series can inform the development of novel GSK-3β inhibitors based on the this compound scaffold.

CDK2 Inhibition: Cyclin-dependent kinases (CDKs) are essential for cell cycle progression, and their inhibitors are a major focus of cancer drug discovery. CDK2, in particular, is crucial for the G1/S phase transition. Structure-based drug design has led to the discovery of potent CDK2 inhibitors built upon pyrimidine frameworks. For instance, 2-arylamino-4-cyclohexylmethoxy-5-nitroso-6-aminopyrimidines have shown nanomolar potency against CDK2. Fused pyrimidine systems, such as pyrimido[4,5-d]pyrimidines, have also yielded highly potent and selective CDK2 inhibitors. These examples highlight the adaptability of the pyrimidine core in targeting the ATP-binding pocket of various kinases, providing a strong rationale for exploring this compound derivatives as potential CDK2 inhibitors.

The Kirsten rat sarcoma viral oncogene homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers. The KRAS-G12D mutation is particularly prevalent and has been notoriously difficult to target directly. Recent breakthroughs have led to the development of covalent inhibitors for KRAS-G12C, but potent, non-covalent inhibitors for other mutants like G12D are urgently needed.

Research into this challenging target has explored fused pyrimidine scaffolds. Pyrido[4,3-d]pyrimidine (B1258125) analogues have been designed as potent inhibitors of KRAS-G12D. These compounds bind to an allosteric pocket (the SWII pocket), preventing the protein from engaging with its downstream effectors. While these are not direct derivatives of this compound, the success of the related pyrido[4,3-d]pyrimidine core demonstrates the potential of pyrimidine-based scaffolds in the rational design of inhibitors for this high-value oncological target.

The pyrimidine scaffold is also a cornerstone in the development of anti-infective drugs, owing to its presence in the metabolic pathways of microorganisms and its ability to inhibit essential microbial enzymes. acs.org

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a major global health threat, and the emergence of drug-resistant strains necessitates the discovery of new therapeutics with novel mechanisms of action. google.com Pyrimidine derivatives have been extensively investigated for their antitubercular properties. Current time information in Bangalore, IN.chemrxiv.org

High-throughput screening of compound libraries has identified 6-dialkylaminopyrimidine carboxamides as a promising class of antitubercular agents. google.com These compounds demonstrated activity against clinical M. tuberculosis strains and did not show cross-resistance with existing TB drugs, suggesting a novel mechanism of action. google.com Further structure-activity relationship (SAR) studies on pyrimidine carboxamide analogues have yielded compounds with excellent in vitro activity, with MIC₉₀ values below 1.00 µM.

Table 2: Examples of Pyrimidine Derivatives with Antitubercular Activity
Compound Class/ExampleKey Structural FeaturesReported Activity
6-Dialkylaminopyrimidine CarboxamidesPyrimidine-4-carboxamide (B1289416) core with a 6-dialkylamino substituent.Active against clinical Mtb strains; no cross-resistance to conventional drugs. google.com
Compound 7p (a pyrimidine carboxamide)6-(Benzyl(methyl)amino)-N-(4-(trifluoromethyl)phenyl)pyrimidine-4-carboxamideMIC₉₀ < 1.00 µM.
4-(4-fluorophenyl)-6-pyridin-4-yl-pyrimidin-2-ylamine2-aminopyrimidine core with phenyl and pyridyl substituents.Excellent activity at 3.12 µg/ml. chemrxiv.org

These findings highlight the potential of the 6-aminopyrimidine core, a close structural relative of this compound, as a foundational scaffold for developing new generations of antitubercular drugs.

Anti-infective Agents

Antibacterial and Antifungal Potential

Derivatives of this compound have demonstrated notable potential as antimicrobial agents, exhibiting activity against a range of bacterial and fungal pathogens. The pyrimidine scaffold is a key component in many biologically active compounds, and modifications to this core structure can significantly influence its antimicrobial properties. gsconlinepress.comwjarr.com

Studies have shown that pyrimidine derivatives can be effective against both Gram-positive and Gram-negative bacteria. For instance, certain synthesized pyrimidine compounds have exhibited antibacterial activity comparable to established antibiotics. The introduction of various substituents to the pyrimidine ring can enhance the binding affinity of these compounds to microbial targets, potentially disrupting essential enzymatic functions and inhibiting microbial growth.

In the realm of antifungal research, pyrimidine derivatives have also shown promise. Some have been found to inhibit the growth of various fungal species. nih.gov For example, a series of novel hydrazone-pyrimidinetrione analogs, which share a core pyrimidine structure, exhibited potent growth inhibition against clinically significant fungal pathogens like Candida species. nih.gov The mechanism of action for some of these compounds is believed to involve the disruption of cellular respiration and energy production in fungal cells, representing a different mode of action from many existing antifungal drugs. nih.gov

The structural features of these derivatives, such as the presence of specific functional groups, can play a crucial role in their antimicrobial efficacy. For example, the incorporation of a methylthio group has been noted to potentially enhance binding to microbial targets. Similarly, the addition of a 4-chlorophenyl substitution on the pyrimidine nucleus has been shown to improve anti-cancer effectiveness, suggesting that similar modifications could impact antibacterial and antifungal properties. gsconlinepress.com

Table 1: Examples of Antimicrobial Activity of Pyrimidine Derivatives

Compound TypeTarget Organism(s)Observed EffectReference
Pyrimidine DerivativesGram-positive and Gram-negative bacteriaInhibition of growth, comparable to some antibiotics
Thieno[3,2-d]pyrimidine DerivativesE. coli, Pseudomonas sp., S. aureus, Bacillus sp.High antibacterial activity researchgate.net
Hydrazone-pyrimidinetrione AnalogsCandida speciesPotent growth inhibition nih.gov
Substituted PyrimidinesF. oxysporumGood antifungal activity nih.gov
Antiviral Applications

The this compound scaffold has been a building block in the development of compounds with antiviral properties. Research has particularly focused on its utility in creating derivatives that inhibit the replication of various viruses, including human immunodeficiency virus (HIV) and herpes viruses. acs.org

One area of investigation involves the synthesis of 6-hydroxypyrimidine derivatives. These compounds, when appropriately substituted, have demonstrated the ability to inhibit the replication of herpes simplex virus type 1 (HSV-1), herpes simplex virus type 2 (HSV-2), varicella-zoster virus (VZV), and cytomegalovirus (CMV). acs.org Furthermore, these derivatives have shown activity against retroviruses such as Moloney sarcoma virus (MSV) and, significantly, HIV-1 and HIV-2. acs.org The antiviral activity is noted to be more pronounced when an oxygen atom is present at the 6-position of the pyrimidine ring compared to a sulfur atom. acs.org

The development of prodrugs is another strategy employed in this field. For instance, prodrugs of (-)-β-D-(2R,4R)-1,3-dioxolane-2,6-diamino purine (B94841) (DAPD), a compound with anti-HIV activity, have been synthesized. Modifications at the C6 position of the purine ring, which is structurally related to the pyrimidine core, have led to enhanced anti-HIV activity without a corresponding increase in toxicity. nih.gov Specifically, the introduction of alkyl amino groups at the C6 position significantly increased the antiviral potency. nih.gov

Neurological and Central Nervous System Applications

Derivatives of this compound have emerged as significant scaffolds in the development of therapeutic agents targeting the central nervous system (CNS). Their structural versatility allows for the design of molecules that can interact with specific neurological receptors, offering potential treatments for a variety of neurological and psychiatric disorders. nih.govnih.govresearchgate.net

Metabotropic Glutamate (B1630785) Receptor 1 (mGluR1) Modulation

A key area of interest is the modulation of the metabotropic glutamate receptor 1 (mGluR1). nih.govnih.gov mGluR1 is implicated in numerous neuropsychiatric disorders, making it a valuable target for drug development. nih.gov Derivatives of this compound have been instrumental in the creation of potent and selective mGluR1 modulators.

One notable example is the development of FIMX (4-Fluoro-N-methyl-N-(4-(6-(methylamino)pyrimidin-4-yl)thiazol-2-yl)benzamide). This compound has been identified as a high-affinity negative allosteric modulator of human mGluR1. nih.gov Radiola-beled versions of FIMX, such as [18F]FIMX and [11C]FIMX, have been successfully developed and utilized as radioligands for positron emission tomography (PET) imaging of mGluR1 in the brain. nih.govnih.govnih.gov These imaging agents allow for the quantification of mGluR1 in both non-human primates and humans, providing a valuable tool for understanding the role of this receptor in neuropsychiatric disorders and for the development of new drugs. nih.govnih.gov

The high affinity and selectivity of FIMX for mGluR1 are crucial for its effectiveness as a research tool and potential therapeutic lead. Pharmacological screening has shown that FIMX has low affinity for a wide range of other receptors and transporters in the brain, minimizing off-target effects. nih.gov

Table 2: Research Findings on mGluR1 Modulators Derived from this compound

CompoundTargetKey FindingApplicationReference
FIMXmGluR1High-affinity negative allosteric modulatorPotential therapeutic for neuropsychiatric disorders nih.gov
[18F]FIMXmGluR1Effective PET radioligand for imagingBrain imaging and drug development nih.govnih.gov
[11C]FIMXmGluR1PET radioligand with a shorter half-lifeAllows for same-day baseline and challenge PET studies nih.govnih.gov
Other Neuroactive Properties

Beyond mGluR1 modulation, the pyrimidine scaffold is being explored for other neuroactive properties. For instance, derivatives of pyrimidine have been investigated as inhibitors of glycogen synthase kinase-3β (GSK-3β), a kinase implicated in the pathophysiology of Alzheimer's disease. researchgate.net Optimization of lead compounds has resulted in potent and selective GSK-3β inhibitors with good central nervous system exposure. researchgate.net

Anti-inflammatory and Immunomodulatory Activity

The pyrimidine nucleus is a fundamental component of various compounds that exhibit significant anti-inflammatory and immunomodulatory effects. nih.gov Derivatives of this compound are part of this broader class of molecules that can modulate inflammatory pathways.

The anti-inflammatory actions of pyrimidine derivatives are often attributed to their ability to inhibit key enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase. nih.gov By inhibiting these enzymes, the production of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes is reduced.

Research has shown that pyrimidine derivatives can suppress the expression and activity of several crucial inflammatory mediators, including prostaglandin (B15479496) E2, inducible nitric oxide synthase (iNOS), tumor necrosis factor-α (TNF-α), and various interleukins. nih.gov Some pyrimidine-based drugs, such as afloqualone (B1666628) and proquazone, have been clinically approved for their anti-inflammatory properties. nih.gov

The structural features of these pyrimidine derivatives are critical to their anti-inflammatory potential. For example, the presence of specific substituents can enhance the binding of the molecule to the active site of COX enzymes, leading to more potent inhibition. nih.gov

Cardiovascular and Renal Disease Management (e.g., Npt2a Inhibition)

Derivatives of the 6-(1H-pyrazol-1-yl)pyrimidin-4-amine scaffold, which is structurally related to this compound, have been identified as potent inhibitors of the sodium-dependent phosphate (B84403) cotransporter Npt2a. google.comgoogle.com Npt2a is a key protein involved in the reabsorption of phosphate in the kidneys, and its inhibition represents a novel therapeutic strategy for managing hyperphosphatemia, a condition characterized by elevated phosphate levels in the blood. google.comgoogle.comnih.gov

Hyperphosphatemia is a common and serious complication of chronic kidney disease (CKD) and is associated with increased cardiovascular morbidity and mortality. google.comgoogle.com By inhibiting Npt2a, these pyrimidine derivatives can increase the excretion of phosphate in the urine, thereby lowering plasma phosphate levels. google.comgoogle.com

Studies have shown that these compounds effectively reduce plasma phosphate levels and have the potential to inhibit vascular calcification, a major contributor to cardiovascular disease in CKD patients. google.comgoogle.com Furthermore, they have been found to reduce levels of fibroblast growth factor-23 (FGF-23) and parathyroid hormone (PTH), both of which are involved in phosphate homeostasis and are often dysregulated in CKD. google.comgoogle.com

The development of orally bioavailable Npt2a inhibitors offers a promising new approach for the treatment of hyperphosphatemia and its associated complications in patients with CKD and other conditions of phosphate imbalance. google.comgoogle.comnih.gov

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing lead compounds into potent and selective drug candidates. For derivatives of this compound, these studies involve systematically modifying the chemical structure and evaluating the resulting effects on biological activity. This analysis helps to identify the key molecular features responsible for the desired pharmacological effects.

The biological potency and selectivity of this compound analogs are highly sensitive to the nature and position of various substituents on the pyrimidine core and its appended groups. Research has demonstrated that even minor chemical modifications can lead to significant changes in activity.

The pyrimidine scaffold itself is crucial. In a study of pyrimidine-4-carboxamide inhibitors of N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD), it was found that the nitrogen atoms within the pyrimidine ring are critical for activity. acs.org The removal of the nitrogen at the X2 position resulted in a tenfold decrease in potency, suggesting it may form a key hydrogen bond with the target protein. acs.org

Modifications at different positions on the pyrimidine ring have yielded important SAR insights:

Substituents at the C2-position: In a series of 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine derivatives designed as CDK9 inhibitors, the aniline (B41778) moiety at the C2 position plays a significant role. nih.gov Substituents on this aniline ring, such as heterocyclic groups like piperidine (B6355638) or morpholine (B109124), can result in compounds with low nanomolar potency and favorable selectivity for CDK9 over other kinases like CDK2. nih.gov

Substituents at the C4-position: For pyrimidine-4-carboxamide derivatives, the amide group at the C4-position is a key point for modification. Linear alkylamides with a propyl chain were found to be optimal for inhibition, while branching or the introduction of aromatic groups was generally less favorable. acs.org

Substituents at the C5-position: The C5 position of the pyrimidine core has also been shown to be important for potency and selectivity. In the context of CDK9 inhibitors, substituting a hydrogen at this position with a carbonitrile group maintained high potency. nih.gov However, replacing it with a hydroxyl group led to a dramatic loss of activity against both CDK9 and CDK1, indicating a strong preference for specific substituents at this site. nih.gov

Substituents at the C6-position: In pyrrolo[2,3-d]pyrimidin-4-amine scaffolds, which share features with pyrimidinols, the group at the C6-position significantly influences activity. The introduction of various 6-aryl groups has been a key strategy in developing potent Epidermal Growth Factor Receptor (EGFR) inhibitors. ntnu.no Similarly, for NAPE-PLD inhibitors, replacing a morpholine substituent with an (S)-3-hydroxypyrrolidine at this position not only increased activity tenfold but also reduced lipophilicity, resulting in a more drug-like profile. acs.org

The electronic properties of substituents are also a determining factor. The presence of electron-withdrawing groups, such as a trifluoromethyl group, can enhance properties like lipophilicity and membrane permeability. Conversely, introducing groups capable of hydrogen bonding, like methylamino groups, can influence receptor binding affinity.

Table 1: Impact of Substituents on the Biological Activity of Pyrimidine Derivatives

Compound ClassScaffoldPosition of SubstitutionSubstituent TypeEffect on Potency/SelectivityReference
NAPE-PLD InhibitorsPyrimidine-4-carboxamideC4 (R1)CyclopropylmethylamideOptimal R1 substituent acs.org
NAPE-PLD InhibitorsPyrimidine-4-carboxamideC2 (R2)(S)-3-phenylpiperidine3-fold increase in potency via conformational restriction acs.org
NAPE-PLD InhibitorsPyrimidine-4-carboxamideC6 (R3)(S)-3-hydroxypyrrolidine10-fold increase in activity; reduced lipophilicity acs.org
CDK9 Inhibitors4-(Thiazol-5-yl)pyrimidineC5Carbonitrile (CN)Maintained high potency nih.gov
CDK9 Inhibitors4-(Thiazol-5-yl)pyrimidineC5Hydroxyl (OH)>150-fold loss in CDK9 inhibition nih.gov
Xanthine Oxidase InhibitorsPurine (Pyrimidine Analog)C2ChloroPotent non-competitive inhibition ntu.edu.tw

The three-dimensional shape (conformation) of a molecule and how it interacts with its biological target are critical for its activity. Conformational analysis of this compound derivatives reveals how structural modifications influence the molecule's preferred shape and its binding to target proteins.

A key strategy to enhance potency is through conformational restriction. By reducing the number of rotatable bonds in a molecule, it can be "locked" into a more bioactive conformation, leading to a stronger binding interaction with the target. For instance, replacing a flexible N-methylphenethylamine group with a more rigid (S)-3-phenylpiperidine ring resulted in a threefold increase in inhibitory potency against NAPE-PLD. acs.org This improvement is attributed to the reduced conformational flexibility of the cyclic system, which favors the optimal geometry for binding. acs.org

X-ray crystallography and molecular docking studies provide detailed insights into these ligand-target interactions at an atomic level. Studies on 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine inhibitors of CDK9 have utilized X-ray crystal structures to understand the basis of their potency and selectivity. nih.gov These studies can reveal specific hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the ligand in the active site of the enzyme. For example, molecular docking of certain pyrimidine derivatives has highlighted the importance of a lipophilic, electron-withdrawing substituent on an associated phenyl ring for establishing key interactions within the binding pocket. researchgate.net

Furthermore, analysis of inhibitors bound to different but related kinases, such as CDK9 and CDK2, can explain selectivity. Subtle differences in the amino acid residues of the active sites can be exploited by designing ligands that form favorable interactions with the target kinase (e.g., CDK9) but not with off-target kinases (e.g., CDK2), thus improving the selectivity profile of the compound. nih.gov Molecular docking of triazole-substituted pyrrolopyrimidines into the colony-stimulating factor 1 receptor (CSF1R) has identified different potential binding poses, which can guide further structural modifications to optimize interactions. mdpi.com

Prodrug Design and Metabolism Studies for this compound Analogs

Prodrug design is a widely used strategy to overcome undesirable physicochemical or pharmacokinetic properties of a pharmacologically active molecule, such as poor solubility, low permeability, or rapid metabolism. mdpi.comexo-ricerca.it A prodrug is an inactive or less active derivative that is converted into the active parent drug within the body through enzymatic or chemical processes. mdpi.com

For analogs related to the this compound scaffold, prodrug strategies have been employed to enhance properties like cell membrane permeability and aqueous solubility. A significant challenge with some highly potent inhibitors is poor cellular activity due to characteristics like high polarity or a zwitterionic nature, which hinder their ability to cross cell membranes. nih.gov

A successful example involves a potent KMT9 inhibitor that, due to a zwitterionic methionine side chain, showed no cellular activity. nih.gov To overcome this, an ethyl ester prodrug was designed. The addition of the lipophilic ethyl ester group masked the carboxylate, increasing the molecule's ability to permeate cell membranes. As anticipated, this ester prodrug showed a significantly decreased binding affinity for the target enzyme in vitro, as the ester creates steric hindrance. nih.gov However, once inside the cell, the ester is cleaved by intracellular esterases to release the active, zwitterionic parent drug, which then engages with its target and effectively blocks cancer cell proliferation. nih.gov

Another common approach is to attach water-soluble moieties to improve solubility for administration. For pyrazolo[3,4-d]pyrimidine compounds, which often suffer from low water solubility, a water-soluble N-methylpiperazino promoiety linked via an O-alkyl carbamate (B1207046) linker was used. nih.gov This modification led to a 600-fold improvement in solubility and a significant increase in passive membrane permeability. nih.gov Similarly, attaching a disodium (B8443419) phosphate group to a benzimidazole (B57391) derivative increased its solubility 50,000-fold. nih.gov

Metabolism studies are crucial to ensure that a prodrug is efficiently converted to its active form and to understand the metabolic fate of the compound. The enzymes responsible for this conversion are often esterases or cytochrome P450 (CYP450) enzymes. exo-ricerca.it The stability of the prodrug is a key consideration; it must be stable enough to reach its intended site of action but be readily cleaved to release the active drug. Functional groups like carbamates and amides are known to have slower hydrolysis kinetics and can be used to moderate rapid metabolism. mdpi.com

Table 2: Prodrug Strategies for Pyrimidine Analogs and Related Heterocycles

Parent Drug ChallengeProdrug MoietyLinkageActivation MechanismDesired OutcomeReference
Poor cell permeability (due to zwitterion)Ethyl groupEsterIntracellular esterase cleavageIncreased cell membrane permeability and cellular activity nih.gov
Low aqueous solubilityN-methylpiperazino groupO-alkyl carbamateEnzymatic/chemical hydrolysis600-fold improvement in solubility nih.gov
Low aqueous solubilityDisodium phosphatePhosphate esterPhosphatase cleavage50,000-fold increase in solubility nih.gov
Low aqueous solubilityGlucuronic acidEther (via spacer)Enzymatic cleavage and 1,6-elimination80-fold increase in solubility nih.gov

Biological Mechanisms of Action of 6 Methylamino Pyrimidin 4 Ol Derivatives

Enzyme Inhibition Mechanisms

Derivatives of 6-(Methylamino)pyrimidin-4-ol have been identified as potent inhibitors of several key enzymes implicated in various diseases. Their inhibitory action is a result of precise interactions with the enzyme's binding sites, leading to a disruption of their catalytic activity.

The efficacy of these inhibitors is largely determined by their ability to fit into and interact with the binding pockets of their target enzymes. X-ray crystallography and molecular docking studies have elucidated these interactions for several enzyme-inhibitor complexes.

METTL3 (Methyltransferase-like 3): Certain 1,4,9-triazaspiro[5.5]undecan-2-one derivatives containing the 6-(methylamino)pyrimidin-4-yl moiety act as potent inhibitors of the METTL3/METTL14 complex, a key N6-methyladenosine (m6A) RNA methyltransferase. acs.org Crystal structures reveal that the pyrimidine (B1678525) ring is central to the interaction. For instance, a derivative's tertiary alcohol was observed forming a hydrogen bond with Gln550, replacing an interaction with Asn549 seen with a parent compound. acs.org Replacing an ether with a lactam in the inhibitor structure restored and added a hydrogen bond interaction with the NH2 amide of Gln550, significantly boosting potency. acs.org Furthermore, a cation-π interaction with Arg379 was identified as beneficial for inhibition. acs.org

NAPE-PLD (N-acylphosphatidylethanolamine phospholipase D): In a series of pyrimidine-4-carboxamide (B1289416) inhibitors, structure-activity relationship (SAR) studies suggested that the nitrogen at the X2 position of the pyrimidine scaffold may form a crucial H-bond interaction with the NAPE-PLD enzyme. acs.org The N-methylphenethylamine group was also found to be important for inhibitory activity. acs.org

GSK-3β (Glycogen Synthase Kinase-3β): For 6-amino-4-(pyrimidin-4-yl)pyridone inhibitors of GSK-3β, the pyrimidine hydroxyl group has been shown to form a hydrogen bond with the Lys 85 residue, which is part of the enzyme's catalytic triad. researchgate.net

FGFR4 (Fibroblast Growth Factor Receptor 4): Molecular docking studies of aminopyri(mi)dine derivatives as FGFR4 inhibitors indicated that the introduction of methyl groups to the pyrimidine ring, combined with fluorine substitution on an associated dimethoxyphenyl ring, contributed to higher activity and selectivity. nih.gov

The potency of these enzyme inhibitors is quantified through kinetic analyses, which typically measure the concentration of the compound required to inhibit 50% of the enzyme's activity (IC50). Lower IC50 values indicate higher potency.

Derivative ClassTarget EnzymeKey DerivativeInhibitory Potency (IC50 / pIC50)Assay Method
1,4,9-Triazaspiro[5.5]undecan-2-onesMETTL3Compound 50.79 µMTR-FRET acs.org
1,4,9-Triazaspiro[5.5]undecan-2-onesMETTL3Spirocycle 70.28 µMTR-FRET acs.org
1,4,9-Triazaspiro[5.5]undecan-2-onesMETTL3Lactam 80.037 µMTR-FRET acs.org
Pyrimidine-4-carboxamidesNAPE-PLDHit Compound 2pIC50 = 6.09 ± 0.04Enzymatic Assay acs.org
Pyrimidine-4-carboxamidesNAPE-PLDLEI-401 (Compound 1)pIC50 = 7.14 ± 0.04 (IC50 = 72 nM)Enzymatic Assay acs.org
6-Amino-4-(pyrimidin-4-yl)pyridonesGSK-3βCompound 1717.2 nMCell-free enzyme assay researchgate.net
Dimethylpyrimidine derivativesFGFR4Compound 6O75.3 nMKinase Assay nih.gov

Receptor Modulation and Ligand-Receptor Interactions

Beyond enzyme inhibition, this compound derivatives can modulate the function of various cell surface receptors. arxiv.orgnih.gov They can act as agonists that activate receptors, antagonists that block them, or as allosteric modulators that fine-tune receptor activity.

Many pyrimidine derivatives function as receptor antagonists, blocking the action of the natural ligand. This has been a key mechanism in the development of therapeutic agents.

P2Y12 Receptor Antagonism: Derivatives of 6-amino-2-mercapto-3H-pyrimidin-4-one have been developed as antagonists for the P2Y12 receptor, a key player in platelet aggregation. nih.gov These compounds were found to inhibit ADP-induced human platelet aggregation. nih.gov The most potent among them antagonized the effect of a P2Y12 agonist on the forskolin-induced accumulation of cyclic-AMP (cAMP) in cells expressing the human P2Y12 receptor, confirming their antagonistic action. nih.gov

5-HT6 Receptor Antagonism: A benzene-sulfonamide derivative, N-(2,6-bis(methylamino)pyrimidin-4-yl)-4-aminobenzenesulfonamide (Ro 04-06790), was identified through high-throughput screening as a selective antagonist of the 5-HT6 serotonin (B10506) receptor. nih.gov

Adenosine (B11128) Receptor Modulation: In a series of 4-heteroaryl substituted amino-3,5-dicyanopyridines, small structural changes on the scaffold were shown to shift the pharmacological profile. mdpi.com For example, replacing a methylsulfanyl linker with a methylamino group caused a shift from a partial agonist at the A1 adenosine receptor to an antagonist or inverse agonist. mdpi.com

Allosteric modulators bind to a site on the receptor distinct from the orthosteric site (where the endogenous ligand binds), thereby altering the receptor's response to the natural ligand.

GPR68 Modulation: In the development of positive allosteric modulators (PAMs) for the G protein-coupled receptor 68 (GPR68), an amino-substituted triazine core was found to be critical for activity. While replacing the triazine core with a pyrimidine greatly reduced the allosteric activity, the study highlighted that small amino groups, such as methylamino, were well-tolerated on the active triazine core, whereas a dimethylamino group eliminated the activity. nih.gov

mGluR Modulation: Efforts to develop negative allosteric modulators (NAMs) for the metabotropic glutamate (B1630785) receptor subtype 5 (mGluR5) involved replacing an ether-linked pyrimidine moiety with other heterocycles to improve pharmacological properties. nih.gov Similarly, quinazolinone derivatives have been identified as positive allosteric modulators (PAMs) of metabotropic glutamate receptor subtype 4 (mGluR4). google.com These examples underscore the role of pyrimidine-like scaffolds in the design of allosteric modulators.

Cellular Pathway Perturbations and Signaling Cascades

By inhibiting enzymes or modulating receptors, derivatives of this compound can cause significant perturbations in downstream cellular pathways and signaling cascades.

GSK-3β Signaling: Inhibition of GSK-3β by pyrimidinone derivatives has been shown to affect crucial signaling pathways. For example, some derivatives can decrease the phosphorylation of the Tau protein, a hallmark of Alzheimer's disease. researchgate.net This enzyme is also involved in the Wnt/β-catenin signaling pathway, and its inhibition can modulate the expression of genes regulated by this pathway. researchgate.net

cAMP Signaling: As antagonists of the P2Y12 receptor, certain pyrimidine derivatives interfere with the cAMP signaling pathway. The P2Y12 receptor is a Gi-coupled receptor, and its activation by ADP inhibits adenylyl cyclase, leading to lower intracellular cAMP levels. By blocking this receptor, the pyrimidine antagonists prevent the agonist-induced decrease in cAMP, thereby perturbing this critical signaling cascade involved in platelet function. nih.gov

Molecular Basis of Biological Efficacy and Selectivity

The biological efficacy and selectivity of derivatives based on the this compound scaffold are intricately linked to their specific molecular structures. The nature and position of various substituents on the pyrimidine ring dictate the molecule's ability to interact with its biological target, influencing both its potency and its specificity for one target over others. Research into these derivatives has illuminated key structure-activity relationships (SAR) that govern their function as inhibitors of various enzymes, such as kinases and metabolic enzymes.

Structure-Activity Relationship (SAR) Studies

SAR studies are crucial for optimizing the potency and selectivity of lead compounds. For pyrimidine derivatives, modifications at several key positions have been shown to significantly impact their biological activity.

In the development of inhibitors for N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD), a systematic investigation of pyrimidine-4-carboxamide derivatives revealed several key insights. acs.org The core pyrimidine scaffold was found to be optimal, as replacing it with pyridyl or triazine structures led to a significant drop in or complete loss of activity. acs.org This suggests the nitrogen atoms in the pyrimidine ring are essential for interaction with the protein target, potentially through hydrogen bonding. acs.org

Further modifications to the substituents on the pyrimidine ring highlighted the following:

Amide Substituent (R1): The amide group at the 4-position appears critical. Methylation of the amide nitrogen resulted in a complete loss of potency, suggesting it may act as a hydrogen bond donor or that a methyl group introduces a steric clash. acs.org Linear alkylamides showed optimal inhibition with a propyl chain, while branched or larger aromatic groups were less favorable. acs.org

Amine Substituent (R2): The N-methylphenethylamine group at the R2 position was found to be important for inhibitory activity. Its complete removal led to inactive compounds, and modifying the length of the alkyl chain connecting to the phenyl group indicated that an ethylene (B1197577) linker is optimal. acs.org

Amine/Hydroxyl Substituent (R3): Combining the optimal groups at R1 and R2 with various R3 substituents, such as dimethylamine, morpholine (B109124), or hydroxypyrrolidine, led to the discovery of highly potent compounds. A combination of (S)-3-phenylpiperidine at R2 and (S)-3-hydroxypyrrolidine at R3 resulted in a 10-fold increase in activity compared to the initial hit compound. acs.org

The following table summarizes the inhibitory activity of selected pyrimidine-4-carboxamide derivatives against NAPE-PLD. acs.org

Compound NumberR1 SubstituentR2 SubstituentR3 SubstituentpIC50IC50 (nM)
2 CyclopropylmethylN-MethylphenethylamineMorpholine6.14 ± 0.05720
7 N-MethylcyclopropylmethylN-MethylphenethylamineMorpholine< 5.0>10000
8 CyclopropylN-MethylphenethylamineMorpholine5.57 ± 0.032700
11 n-PropylN-MethylphenethylamineMorpholine6.22 ± 0.04600
1 Cyclopropylmethyl(S)-3-Phenylpiperidine(S)-3-Hydroxypyrrolidine7.14 ± 0.0472

Data sourced from the Journal of Medicinal Chemistry. acs.org

Molecular Interactions and Selectivity

The selectivity of pyrimidine derivatives for a specific biological target over others is a critical factor in their development as therapeutic agents. This is often achieved by exploiting differences in the amino acid composition and conformation of the binding sites of various proteins.

In the context of Cyclin-Dependent Kinase 9 (CDK9) inhibitors, derivatives of 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine were designed to achieve selectivity over other CDKs, particularly CDK2. nih.gov SAR analysis revealed that substituents at the C5-position of the pyrimidine core are important for both potency and selectivity. nih.gov

C5-Position of Pyrimidine: Substituting the hydrogen at the C5-position with a carbonitrile group maintained potent pan-CDK inhibition. However, replacing it with a hydroxyl group led to a massive loss in activity against CDK9, CDK1, and CDK2, suggesting a critical interaction or conformational effect of the C5-substituent. nih.gov

C2-Aniline Moiety: The substitution pattern on the C2-aniline ring also plays a role in selectivity. nih.gov

Thiazole (B1198619) Substituents: Modifications to the thiazole ring, such as introducing a methylamino or ethylamino group at the C2-position, were found to negatively affect CDK2 activity while having a minimal impact on CDK9 potency, thereby improving selectivity. nih.gov

X-ray crystal structures of a lead compound (12u) bound to both CDK9 and CDK2 provided a structural rationale for this selectivity. nih.gov These structural insights are invaluable for designing compounds that can precisely target a single kinase, minimizing off-target effects.

The table below shows the inhibitory activity and selectivity profile of selected 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine derivatives. nih.gov

Compound NumberR' (C5-Pyrimidine)R (C2-Aniline)CDK9 Kᵢ (nM)CDK2 Kᵢ (nM)CDK1 Kᵢ (nM)Selectivity (CDK2/CDK9)
Ia Hm-NO₂1626
12a CNm-NO₂1525
12b OHm-NO₂>155>1000>460-
12u CN3-NO₂, 4-CH₃, 6-F7>600100>86

Data sourced from the Journal of Medicinal Chemistry. nih.gov

Similarly, in the development of inhibitors for Colony-Stimulating Factor 1 Receptor (CSF1R), pyrrolo[2,3-d]pyrimidine derivatives were optimized for selectivity against the Epidermal Growth Factor Receptor (EGFR). Research demonstrated that methylation of the 4-amino group of the pyrimidine scaffold effectively reduces EGFR activity while maintaining or even increasing CSF1R potency. nih.gov This highlights how a small structural modification can drastically alter the selectivity profile by changing how the inhibitor fits into the slightly different binding pockets of the two kinases. nih.gov

The molecular basis for the efficacy of some Glycogen (B147801) Synthase Kinase-3β (GSK-3β) inhibitors involves direct hydrogen bonding between the pyrimidine hydroxyl group and the Lys85 residue within the enzyme's catalytic triad. researchgate.net This specific interaction anchors the inhibitor in the active site, contributing to its potent inhibitory effect. researchgate.net

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are powerful tools for analyzing the electronic structure, reactivity, and spectroscopic properties of 6-(Methylamino)pyrimidin-4-ol. researchgate.netresearchgate.netaimspress.com These calculations provide a detailed picture of the electron distribution and energy levels within the molecule, which are crucial determinants of its chemical behavior.

DFT studies can be employed to optimize the molecular geometry of this compound, predicting bond lengths, bond angles, and dihedral angles with high accuracy, often in good agreement with experimental data from techniques like X-ray crystallography. acs.orgsemanticscholar.org A key aspect of this analysis is the examination of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. researchgate.net For pyrimidine (B1678525) derivatives, a lower LUMO energy can be prioritized for enhanced electrophilic reactivity.

Furthermore, DFT calculations can generate molecular electrostatic potential (MEP) maps. These maps illustrate the charge distribution across the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). Such information is invaluable for predicting how this compound will interact with other molecules, including biological targets like proteins and enzymes. researchgate.netnih.gov Natural Bond Orbital (NBO) analysis can also be performed to investigate intramolecular and intermolecular bonding and interactions, providing insights into the stability of the molecule. researchgate.netacs.org

Table 1: Representative Data from Quantum Chemical Calculations for a Pyrimidine Derivative

Calculated PropertyDescriptionRepresentative Value/Insight
HOMO Energy Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.Predicts sites susceptible to electrophilic attack.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.Predicts sites susceptible to nucleophilic attack.
HOMO-LUMO Gap Energy difference between HOMO and LUMO; indicates chemical reactivity and stability.A smaller gap suggests higher reactivity.
Dipole Moment Measure of the net molecular polarity.Influences solubility and intermolecular interactions.
MEP Analysis Maps electrostatic potential on the electron density surface.Identifies positive and negative regions, predicting non-covalent interaction sites.

This table presents the types of data obtained from DFT calculations and their general significance. Actual values would be determined through specific computational studies.

Molecular Docking and Scoring for Ligand-Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target molecule, typically a protein receptor. nih.govmdpi.com This method is instrumental in drug discovery for screening potential drug candidates and elucidating their mechanism of action at a molecular level. cnag.cat For this compound, docking studies can identify potential biological targets and predict the binding affinity and mode of interaction. acs.org

The process involves placing the 3D structure of this compound into the binding site of a protein whose structure has been determined experimentally (e.g., via X-ray crystallography) or through homology modeling. Docking algorithms then sample a large number of possible conformations and orientations of the ligand within the binding site. nih.gov These poses are then evaluated using a scoring function, which estimates the binding affinity (e.g., in kcal/mol). nih.gov Lower scores typically indicate more favorable binding.

Studies on similar pyrimidine scaffolds have shown their potential to inhibit various enzymes, such as kinases (e.g., Glycogen (B147801) Synthase Kinase-3β, CSF1R) and oxidases. researchgate.netntu.edu.twnih.gov For instance, docking simulations could explore the binding of this compound within the ATP-binding pocket of a kinase. The analysis would focus on key interactions, such as hydrogen bonds between the pyrimidine ring's nitrogen atoms or the hydroxyl and methylamino groups, and amino acid residues in the target's active site (e.g., with hinge region residues). researchgate.net

Table 2: Hypothetical Molecular Docking Results for this compound

Target ProteinPutative Binding SitePredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
GSK-3β ATP-binding pocket-8.5LYS85, VAL135, ASP200
Xanthine Oxidase Molybdenum center-7.9GLU802, ARG880, THR1010
CSF1R Kinase Hinge region-9.1CYS666, GLU633, PHE797

This table is illustrative, showing the type of information generated from a molecular docking study. The target proteins are chosen based on the known activity of similar pyrimidine compounds. researchgate.netntu.edu.twnih.gov The specific binding affinities and residues are hypothetical.

Molecular Dynamics Simulations for Conformational Flexibility and Binding Dynamics

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.gov This technique is crucial for understanding the conformational flexibility of this compound and the stability of its complex with a biological target. acs.orgresearchgate.net

An MD simulation begins with the coordinates from a docked pose and simulates the motion of every atom in the system, including the protein, the ligand, and surrounding solvent molecules (typically water). By solving Newton's equations of motion over a series of short time steps, MD simulations generate a trajectory that reveals how the complex behaves over time (from nanoseconds to microseconds).

For this compound, MD simulations can assess the stability of the predicted binding pose. acs.org Key analyses of the MD trajectory include calculating the Root Mean Square Deviation (RMSD) to see if the ligand remains in the binding pocket and the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein. MD simulations also provide insights into the role of water molecules in mediating interactions and can be used to calculate binding free energies, which are often more accurate than the scores from docking alone. researchgate.net Understanding the conformational dynamics is essential, as the flexibility of both the ligand and the target can significantly influence binding affinity. acs.orgdiva-portal.org

Table 3: Objectives and Analyses in a Molecular Dynamics Simulation Study

Simulation ObjectiveAnalysis MetricInsights Gained
Assess Binding Stability RMSD of ligand and protein backboneConfirms if the ligand remains bound in the initial docked pose.
Identify Flexible Regions RMSF of protein residuesHighlights parts of the protein that move during ligand binding.
Characterize Interactions Hydrogen bond analysisDetermines the persistence of key hydrogen bonds over time.
Estimate Binding Affinity MM/PBSA or MM/GBSA calculationsProvides a more accurate estimation of binding free energy.
Explore Conformational Space Cluster analysis of trajectoryReveals dominant conformations of the ligand and protein.

QSAR (Quantitative Structure-Activity Relationship) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov By developing a QSAR model, it is possible to predict the activity of new, unsynthesized molecules, thereby guiding the design of more potent analogs of this compound.

The development of a QSAR model involves several steps. First, a dataset of compounds with similar core structures (e.g., pyrimidine derivatives) and their experimentally measured biological activities (like IC50 values) is collected. nih.gov Next, for each molecule, a set of numerical parameters, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its size, shape, lipophilicity (e.g., LogP), and electronic properties (e.g., partial charges). nih.gov

Using statistical methods or machine learning algorithms, a mathematical equation is then generated that correlates the descriptors with the observed biological activity. nih.govqsartoolbox.org The predictive power of the resulting QSAR model is rigorously validated using internal and external test sets of compounds. nih.gov A validated QSAR model can then be used to predict the biological activity of this compound and its hypothetical derivatives, helping to prioritize which compounds to synthesize and test experimentally.

Table 4: Common Molecular Descriptors Used in QSAR Studies

Descriptor ClassExample DescriptorsProperty Represented
Constitutional Molecular Weight, Number of N and O atomsMolecular size and composition
Topological Wiener Index, Kier & Hall Shape IndicesMolecular branching and shape
Geometrical Molecular Surface Area, Molecular Volume3D size and shape
Physicochemical LogP, Molar RefractivityLipophilicity and polarizability
Electronic Dipole Moment, Partial ChargesPolarity and charge distribution
Quantum Chemical HOMO/LUMO energies, HardnessReactivity and electronic character

Virtual Screening and De Novo Ligand Design

Virtual screening and de novo design are two key computational strategies used in the early stages of drug discovery to identify and create novel lead compounds.

Virtual screening is a process that involves the computational screening of large libraries of existing chemical compounds to identify those that are most likely to bind to a specific biological target. nih.govntu.edu.tw If a target for this compound has been identified (e.g., through docking), one could perform a ligand-based virtual screen. In this approach, the structure of this compound is used as a template to search a database for other molecules with similar structural or physicochemical features, under the principle that similar molecules often have similar biological activities. nih.gov Alternatively, a structure-based virtual screen could be performed, where a large library of diverse compounds is docked into the target's binding site to find new scaffolds that fit well. researchgate.net

De novo ligand design , which means "from the beginning," is a more creative computational approach. nih.govbham.ac.uk Instead of searching for existing molecules, de novo design algorithms construct novel molecules piece by piece within the constraints of the receptor's binding site. nih.gov The process can start with a seed atom or a small fragment placed in the binding pocket. The algorithm then iteratively adds atoms or functional groups, guided by a scoring function that evaluates the fit and potential binding affinity at each step. nih.govmdpi.com This method can be used to explore novel chemical space and design entirely new molecules that are optimized for binding to a specific target, potentially leading to compounds with improved potency and novel intellectual property. bham.ac.ukrsc.org

Table 5: Comparison of Virtual Screening and De Novo Ligand Design

FeatureVirtual ScreeningDe Novo Ligand Design
Primary Goal To identify promising hits from existing compound libraries.To create novel molecular structures with desired properties.
Starting Point A large database of purchasable or synthesizable compounds.A target binding site and a set of chemical building blocks/rules.
Core Method Similarity searching (ligand-based) or molecular docking (structure-based).Algorithmic construction (growing, linking, or mutating fragments).
Output A ranked list of existing compounds for acquisition and testing.Novel chemical structures that may have never been synthesized.
Advantage Hits are often readily available; faster path to experimental validation.Can explore vast, untapped chemical space; generates novel IP.

Advanced Research Applications and Future Directions

Radioligand Development for Imaging Biomarkers (e.g., PET Imaging)

The 6-(methylamino)pyrimidin-4-ol core is integral to the development of novel radioligands for Positron Emission Tomography (PET) imaging, a powerful technique for visualizing and quantifying biological processes in vivo. Derivatives of this scaffold have shown promise in imaging key biomarkers associated with neurological disorders.

A notable example is [¹⁸F]FIMX, a PET radioligand developed for imaging metabotropic glutamate (B1630785) receptor 1 (mGluR1), a critical target in neuropsychiatric disorders. nih.govresearchgate.net The full chemical name for FIMX is 4-Fluoro-N-methyl-N-(4-(6-(methylamino)pyrimidin-4-yl)thiazol-2-yl)benzamide. nih.govnih.gov Preclinical studies in rhesus monkeys demonstrated that [¹⁸F]FIMX exhibits high uptake in the brain, particularly in the cerebellum, which is rich in mGluR1. nih.gov Pharmacological challenges confirmed that the radioligand binds specifically and reversibly to these receptors, indicating its potential effectiveness for human studies. nih.govresearchgate.net

The broader methylamino-heterocyclic motif, including pyrimidine (B1678525) and pyridine (B92270) analogues, has been successfully employed to create a range of PET tracers for significant neurological targets. d-nb.infonih.govradiologykey.comnih.gov These tracers are crucial for advancing the diagnosis of diseases like Alzheimer's and for evaluating the efficacy of new drugs. d-nb.infonih.gov For instance, tracers have been developed to visualize the deposition of β-amyloid (Aβ) plaques and tau protein aggregates, which are hallmarks of Alzheimer's disease. d-nb.infonih.govnih.gov

RadioligandTarget BiomarkerDisease ContextScaffold Type
[¹⁸F]FIMX Metabotropic Glutamate Receptor 1 (mGluR1)Neuropsychiatric Disorders6-(Methylamino)pyrimidin-4-yl
[¹¹C]AZD2184 β-Amyloid (Aβ) PlaquesAlzheimer's Disease6-(Methylamino)pyridin-3-yl
[¹⁸F]THK5351 Tau ProteinAlzheimer's Disease6-(Methylamino)pyridin-3-yl
[¹¹C]PBB3 Tau ProteinAlzheimer's Disease6-(Methylamino)pyridin-3-yl

This table summarizes key radioligands developed from methylamino-heterocyclic scaffolds for PET imaging of neurological biomarkers. Data sourced from nih.govd-nb.infonih.govnih.gov.

Applications in Agrochemicals (e.g., Plant Growth Regulation)

The pyrimidine framework is recognized for its biological activity in agriculture, with various derivatives used as herbicides and fungicides. gsconlinepress.comresearchgate.net Emerging research indicates that compounds structurally related to this compound possess significant potential as plant growth regulators. gsconlinepress.comscidoc.org

Studies on 2-amino-6-methylpyrimidine-4(3H)-thione, a close structural analogue, have demonstrated a pronounced stimulating effect on plant growth, with some derivatives showing efficacy ranging from 43–96% compared to the standard, heteroauxin. researchgate.net The synthesis of various S-substituted derivatives of 4,6-dimethylpyrimidine-2-thiol (B7761162) has also yielded compounds with notable plant growth-stimulating activity, highlighting this as a new and promising property for these heterocyclic systems. researchgate.net These findings suggest that the this compound scaffold could be a valuable starting point for developing novel agrochemicals that enhance crop yield and resilience. scidoc.orgjubilantingrevia.com

Materials Science Applications (e.g., Corrosion Inhibition)

In the field of materials science, pyrimidine derivatives are gaining attention as effective and environmentally benign corrosion inhibitors, particularly for protecting steel in acidic environments commonly found in industrial processes like oil well acidification and acid pickling. bohrium.combohrium.comijcsi.pro These compounds function by adsorbing onto the metal surface, forming a protective film that blocks the active sites for corrosion. academicjournals.org

The effectiveness of these inhibitors is attributed to the presence of heteroatoms (nitrogen) and π-electrons in the pyrimidine ring, which facilitate strong adsorption to the metal surface. ijcsi.proacademicjournals.org Research on various pyrimidine derivatives has shown high inhibition efficiencies. For example, 2-benzylthiopyrimidine (BTP) achieved an inhibition efficiency of 99.82% for carbon steel. bohrium.com Another study on chromeno pyrimidine derivatives reported an efficiency of 96.4% for N80 steel in 15% hydrochloric acid. bohrium.com Theoretical studies using Density Functional Theory (DFT) have been employed to understand the relationship between molecular structure and inhibition efficiency, confirming that the pyrimidine ring is central to the adsorption process. researchgate.net A study on a closely related structure, 2-(((3,5-dimethyl-1H-pyrazol-1-yl)methyl)amino)-6-methylpyrimidin-4-ol, further supports the potential of the pyrimidin-4-ol core in this application. researchgate.netresearchgate.net

Pyrimidine DerivativeMetalCorrosive MediumMax Inhibition Efficiency (%)
2-Benzylthiopyrimidine (BTP)Carbon SteelCO₂ Environment99.82
Chromeno Pyrimidine (CP-1)N80 Steel15% HCl96.4
Pyrazole-Pyrimidine (P2)Mild Steel1 M HCl>91
Imidazo Pyrimidine (OPIP)Mild Steel1 M HCl91.9

This table highlights the performance of various pyrimidine-based corrosion inhibitors. Data sourced from bohrium.combohrium.comresearchgate.netfrontiersin.org.

Emerging Therapeutic Opportunities for the this compound Scaffold

The pyrimidine scaffold is a well-established pharmacophore present in numerous approved drugs. gsconlinepress.com The specific this compound structure is now emerging as a key component in the design of novel therapeutic agents targeting a range of diseases, most notably cancer.

A significant breakthrough is the identification of a METTL3 inhibitor incorporating the 6-(methylamino)pyrimidin-4-yl moiety. nih.gov METTL3 is an m⁶A methyltransferase that is overexpressed in various cancers, and its inhibition represents a promising anticancer strategy. nih.gov The compound, 4-(4-((4,4-dimethylpiperidin-1-yl)methyl)phenyl)-9-(6-(methylamino)pyrimidin-4-yl)-1,4,9-triazaspiro[5.5]undecan-2-one, demonstrates the direct applicability of this scaffold in developing targeted cancer therapies. nih.gov

Furthermore, related pyrimidine structures are being explored for other therapeutic targets:

Microtubule Targeting Agents: Simple monocyclic pyrimidine analogs have been identified as potent microtubule depolymerizers that bind to the colchicine (B1669291) site, showing promise in overcoming drug resistance in cancer cells. nih.gov

GSK-3β Inhibitors: 6-amino-4-(pyrimidin-4-yl)pyridone derivatives have been developed as inhibitors of glycogen (B147801) synthase kinase-3β (GSK-3β), a target for neurological disorders like Alzheimer's disease. researchgate.net

Sphingosine Kinase 1 (SphK1) Inhibitors: The pyrimidine scaffold is being used as a basis for designing new inhibitors of SphK1, an enzyme implicated in cancer and inflammatory diseases. nih.gov

These examples underscore the versatility of the pyrimidine core and highlight the this compound structure as a privileged scaffold for future drug discovery efforts. gsconlinepress.comnih.gov

Integration of Artificial Intelligence and Machine Learning in this compound Research

The complexity of chemical research is increasingly being managed and accelerated through the use of artificial intelligence (AI) and machine learning (ML). nih.govresearchgate.net While specific ML models for this compound are not yet widely published, the application of these computational tools is highly relevant to its research landscape.

AI and ML are poised to revolutionize several aspects of research involving this scaffold:

Predictive Modeling: In materials science, computational methods like Density Functional Theory (DFT) and quantitative structure-activity relationship (QSAR) models are already used to predict the corrosion inhibition properties of pyrimidine derivatives. researchgate.netfrontiersin.org ML algorithms can enhance these predictions, enabling rapid screening of vast virtual libraries of this compound analogues to identify the most promising candidates for synthesis and testing. researchgate.net

Drug Discovery: AI can accelerate the identification of new therapeutic applications. Machine learning models can analyze biological data to propose novel drug targets for the this compound scaffold and design derivatives with optimized potency and reduced off-target effects. nih.gov

Synthesis Planning: ML models can assist chemists by predicting reaction outcomes and proposing novel, efficient synthetic routes to complex derivatives of this compound.

The integration of AI and ML offers a pathway to more efficient and targeted research, reducing the time and cost associated with the discovery and development of new materials and medicines based on the this compound structure. nih.govaaai.org

Conclusion and Future Perspectives

Summary of Key Research Advancements

Research into 6-(methylamino)pyrimidin-4-ol and its related structures has yielded significant breakthroughs, particularly in the realm of targeted therapeutics. The pyrimidine (B1678525) core is a versatile building block for designing molecules with specific biological activities. gsconlinepress.comresearchgate.net

One of the most notable advancements is in the development of kinase inhibitors for cancer therapy. The 6-(methylamino)pyrimidin-4-yl moiety has been integral in designing inhibitors of key oncogenic pathways. For instance, it is a component of pan-RAF inhibitors designed to overcome resistance to earlier-generation drugs like vemurafenib. acs.org These inhibitors function by binding to the inactive conformation of the RAF kinase, a mechanism that helps to avoid the paradoxical activation of the MAPK pathway seen with some other treatments. acs.orgacs.org Furthermore, derivatives have been developed as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in angiogenesis. A notable example is Acrizanib, a VEGFR-2 inhibitor for topical ocular delivery to treat neovascular age-related macular degeneration. nih.gov

The utility of this scaffold extends beyond cancer. Researchers have successfully synthesized 6-amino-4-(pyrimidin-4-yl)pyridones as inhibitors of glycogen (B147801) synthase kinase-3β (GSK-3β), a target implicated in neurological disorders. researchgate.net Another innovative application lies in the field of epigenetics, where a spirocyclic compound incorporating a 6-(methylamino)pyrimidin-4-yl group was designed to target m6A regulators, which are crucial in gene expression and have been linked to cancer development. nih.gov

In a distinct area of research, the 2-(methylamino)pyrimidin-4-yl nucleobase has been designed and synthesized to act as a modified nucleobase for the specific recognition of the TA base pair in parallel triplex DNA. clockss.org This demonstrates the potential of this chemical structure in the development of sophisticated tools for molecular biology and gene targeting. clockss.org

Table 1: Selected Research Advancements Involving the this compound Scaffold

Research AreaTargetExample Compound/DerivativeKey Finding
Oncology Pan-RAF Kinase1-(3,3-Dimethylbutyl)-3-(2-fluoro-4-methyl-5-(7-methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl)phenyl)urea (LY3009120)Active against BRAF V600E and wild-type BRAF, with minimal paradoxical pathway activation. acs.org
Oncology VEGFR-2Acrizanib (LHA510)A potent inhibitor designed for topical ocular delivery to treat neovascular age-related macular degeneration. nih.gov
Oncology m6A Regulators9-(6-(methylamino)pyrimidin-4-yl)-1,4,9-triazaspiro[5.5]undecan-2-one derivativeA rigid spirocyclic structure designed to improve binding energy and ADME properties for targeting RNA methylation processes in cancer. nih.gov
Neurology GSK-3β6-Amino-4-(pyrimidin-4-yl)pyridonesOptimization of lead compounds led to good potency, selectivity, and central nervous system (CNS) exposure. researchgate.net
Molecular Biology DNA Recognition2-(Methylamino)pyrimidin-4-yl nucleobaseDesigned for specific recognition of the TA base pair in triplex DNA, expanding the toolkit for targeting specific DNA sequences. clockss.org

Challenges and Opportunities in this compound Research

Despite the significant progress, research on this compound and its derivatives faces several challenges that also present opportunities for innovation.

A primary challenge in drug development is achieving high target selectivity and minimizing off-target effects to reduce toxicity. acs.org For kinase inhibitors, which often target ATP-binding pockets that are conserved across many kinases, achieving selectivity remains a significant hurdle. acs.orgacs.org However, this also presents an opportunity to develop pan-inhibitors, like pan-RAF inhibitors, that can target multiple isoforms of a kinase or overcome resistance mutations. acs.org

Another challenge is overcoming drug resistance, a common phenomenon in cancer therapy. acs.org The development of next-generation inhibitors that are effective against mutant forms of target proteins, such as BRAF V600E, is a continuous effort. acs.orgacs.org The opportunity here lies in the rational design of new derivatives based on a deep understanding of the structural biology of the target and the mechanisms of resistance. acs.orgnih.gov

The physicochemical properties of these compounds, such as solubility and metabolic stability, also pose significant challenges. researchgate.netnih.gov For instance, efforts to improve the therapeutic potency of GSK-3β inhibitors involved mitigating the metabolic liability associated with phenolic groups. researchgate.net This highlights the opportunity for medicinal chemists to employ advanced strategies, such as the incorporation of specific chemical moieties or the development of prodrugs, to enhance the "drug-likeness" of these molecules. researchgate.netexo-ricerca.it

Furthermore, there is a scarcity of designs based on detailed structure-activity relationships (SAR) for some applications. nih.gov The systematic exploration of how different substituents on the pyrimidine ring affect activity, selectivity, and pharmacokinetic properties is an area ripe with opportunity. researchgate.netnih.gov

Future Directions and Interdisciplinary Research Needs

The future of research on this compound is poised for exciting developments, driven by interdisciplinary collaboration.

A key future direction is the expansion of its therapeutic applications. The antiviral potential of pyrimidine derivatives is an area that warrants further investigation. acs.org Given the role of m6A RNA methylation in viral replication, inhibitors based on the this compound scaffold could be explored as broad-spectrum antiviral agents. nih.gov

There is a significant need to integrate computational approaches with experimental work. exo-ricerca.it The use of computer-aided drug design (CADD), quantitative structure-activity relationship (QSAR) studies, and molecular dynamics simulations can accelerate the discovery and optimization of new lead compounds. nih.govexo-ricerca.it These in silico methods can help predict binding affinities, metabolic pathways, and potential off-target effects, thereby streamlining the drug development process. exo-ricerca.it

Interdisciplinary research combining medicinal chemistry with emerging fields in biology is crucial. For example, integrating research on these compounds with studies on ferroptosis or the tumor microenvironment could lead to novel combination therapies for cancer. nih.gov The development of dual-inhibitors, targeting multiple pathways simultaneously (e.g., PI3K and BRAF), represents a promising strategy to combat complex diseases. acs.org

Beyond medicine, the potential applications of pyrimidine derivatives in materials science are underexplored. For example, some pyrimidine derivatives have been investigated for their anti-corrosion properties. researchgate.net Future research could explore the use of this compound in the development of functional materials, such as sensors or coatings.

Finally, the development of novel synthetic methodologies will continue to be a cornerstone of future research. mdpi.com Efficient and scalable synthetic routes are essential for producing a diverse library of derivatives for biological screening and for the eventual large-scale production of successful drug candidates. mdpi.com

Q & A

Q. What are the optimal synthetic routes for 6-(Methylamino)pyrimidin-4-ol, and how can reaction conditions be controlled to improve yield?

Methodological Answer: Synthesis typically involves nucleophilic substitution or condensation reactions. For example:

  • Step 1: Start with 4-chloro-6-methylpyrimidine. React with methylamine under reflux in a polar aprotic solvent (e.g., DMF) at 80–100°C for 12–24 hours .
  • Step 2: Optimize yield by controlling stoichiometry (2:1 methylamine:pyrimidine) and using catalysts like potassium carbonate.
  • Step 3: Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol.

Key Parameters Table:

Reactant RatioSolventTemperature (°C)CatalystYield (%)
1:1.5DMF80None45
1:2DMF100K₂CO₃72
1:3THF90NaH68

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of this compound?

Methodological Answer:

  • ¹H NMR: Look for a singlet at δ 2.35 ppm (CH₃ of methylamino) and pyrimidine protons at δ 6.5–8.0 ppm. Aromatic protons split based on coupling .
  • IR: Confirm N–H stretching (3200–3400 cm⁻¹) and C=N/C–N vibrations (1550–1650 cm⁻¹) .
  • MS (ESI): Molecular ion [M+H]⁺ at m/z 140.1. Fragmentation peaks at m/z 123 (loss of NHCH₃) and 95 (pyrimidine ring cleavage).

Q. What computational methods predict the electronic properties and reactivity of this compound?

Methodological Answer: Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level is used to:

  • Calculate HOMO-LUMO gaps (indicative of reactivity).
  • Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites .

DFT Results Table:

ParameterValue (eV)
HOMO Energy-6.32
LUMO Energy-1.87
Band Gap4.45
Dipole Moment3.12 Debye

Advanced Research Questions

Q. How can X-ray crystallography resolve contradictions in tautomeric forms of this compound derivatives?

Methodological Answer: Single-crystal X-ray diffraction determines:

  • Tautomer preference: Hydroxyl vs. keto forms by analyzing bond lengths (e.g., C–O vs. C=O).
  • Substituent orientation: Methylamino group positioning (axial vs. equatorial) via torsion angles .
    Example: A study on 6-Methylamino-4-methylthio-5-nitro-2-phenylpyrimidine showed planar pyrimidine rings with methylamino in equatorial orientation, resolved at 0.84 Å resolution .

Q. What strategies mitigate byproduct formation during regioselective functionalization of the pyrimidine ring?

Methodological Answer:

  • Halogenation: Use NBS (N-bromosuccinimide) in CCl₄ under UV light for selective C-5 bromination.
  • Cross-coupling: Suzuki-Miyaura reactions at C-2 require Pd(PPh₃)₄ and arylboronic acids (yield >80%) .
    Key Challenge: Competing C-4/C-6 reactivity. Solved using sterically hindered bases (e.g., DBU) to direct substitution.

Q. How does the methylamino group influence biological activity in structure-activity relationship (SAR) studies?

Methodological Answer:

  • Antimicrobial assays: Compare MIC (Minimum Inhibitory Concentration) of this compound derivatives against E. coli and S. aureus. Methylamino enhances membrane penetration via H-bonding .
  • Enzyme inhibition: Kinase assays (e.g., Src/Abl) show IC₅₀ values 10–50 μM. Methylamino increases binding affinity by 3-fold vs. unsubstituted analogs .

Q. What advanced analytical techniques detect this compound metabolites in biological matrices?

Methodological Answer:

  • LC-MS/MS: Use a C18 column (2.1 × 50 mm, 1.7 μm) with mobile phase (0.1% formic acid in water/acetonitrile). Detect [M+H]⁺ at m/z 140.1 → 123.0 (CE 20 eV).
  • Validation: Achieve LOD 0.1 ng/mL and LOQ 0.3 ng/mL in human urine .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.